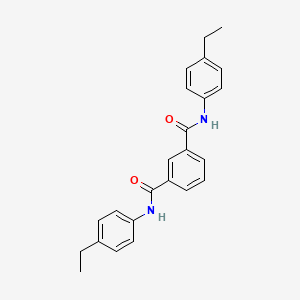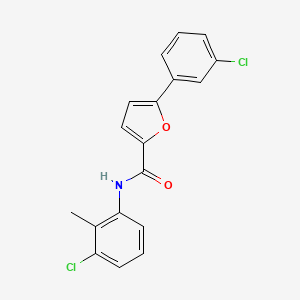![molecular formula C18H19ClN2O3 B5809992 N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)
N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide, also known as BAC, is a synthetic compound that has been extensively studied for its potential use in scientific research. BAC is a member of the benzamide family of compounds, which are known to interact with various biological targets. BAC has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
作用機序
N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide is thought to inhibit DAT function by binding to the transporter and blocking the reuptake of dopamine into presynaptic neurons. This leads to increased levels of dopamine in the synaptic cleft, which can activate downstream signaling pathways and produce a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increasing dopamine levels in the brain, reducing the uptake of other neurotransmitters such as norepinephrine and serotonin, and altering the activity of various signaling pathways. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
One advantage of using N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide in lab experiments is its specificity for the dopamine transporter, which allows researchers to selectively manipulate dopamine levels in the brain. However, this compound has also been shown to have off-target effects on other transporters and receptors, which can complicate interpretation of results. Additionally, this compound is a relatively new compound and its long-term effects on the brain and other organs are not well understood.
将来の方向性
There are many potential future directions for research involving N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide. One area of interest is the role of dopamine in addiction and other psychiatric disorders, and this compound may be a valuable tool for studying these processes. Additionally, this compound could be used to study the effects of dopamine on other physiological systems, such as the immune system or the cardiovascular system. Finally, further research is needed to understand the long-term effects of this compound on the brain and other organs, which will be important for assessing its safety and potential therapeutic uses.
合成法
N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-nitrobenzoic acid with butyryl chloride, followed by reduction of the nitro group and subsequent reaction with methoxyamine. Alternatively, this compound can be synthesized using a one-pot method involving the reaction of 2-chloro-5-nitrobenzoic acid with butyric anhydride, followed by reduction of the nitro group and reaction with methoxyamine.
科学的研究の応用
N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide has been used in a wide range of scientific research applications, including as a tool to study the function of the dopamine transporter (DAT). This compound has been shown to inhibit DAT function, leading to increased levels of dopamine in the brain. This effect has been used to study the role of dopamine in a variety of physiological and pathological processes, including addiction, depression, and Parkinson's disease.
特性
IUPAC Name |
N-[5-(butanoylamino)-2-chlorophenyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-3-5-17(22)20-13-8-9-15(19)16(11-13)21-18(23)12-6-4-7-14(10-12)24-2/h4,6-11H,3,5H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSUSTLCBLWSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5809932.png)
![2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5809940.png)
![1-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5809942.png)

![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5809950.png)
![methyl 3-{[(3-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5809959.png)
![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)


![1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5809982.png)


![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5810007.png)
